
Atorvastatin-Dehydrolacton
Übersicht
Beschreibung
Atorvastatin Dehydro Lactone is a compound with the molecular formula C33H31FN2O3 . It is used together with a proper diet to lower cholesterol and triglyceride levels in the blood . This medicine may help prevent medical problems (e.g., chest pain, heart attack, or stroke) that are caused by fats clogging the blood vessels .
Synthesis Analysis
The synthesis of Atorvastatin Dehydro Lactone involves a Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions . This reaction occurs between 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate . This is followed by hydrolytic deprotection/lactonization, which yields Atorvastatin Dehydro Lactone .Molecular Structure Analysis
The molecular structure of Atorvastatin Dehydro Lactone is complex, with a molecular weight of 522.6 g/mol . The IUPAC name for this compound is 5-(4-fluorophenyl)-1-[2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Atorvastatin Dehydro Lactone include a Hantzsch-type sequential three-component reaction . This reaction involves the use of high-speed vibration milling conditions .Physical and Chemical Properties Analysis
Atorvastatin Dehydro Lactone has a molecular weight of 522.6 g/mol . Its molecular formula is C33H31FN2O3 . The compound is a white solid .Wissenschaftliche Forschungsanwendungen
Atorvastatin-Dehydrolacton: Eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen
This compound ist ein entscheidender Zwischenstoff bei der Synthese von Atorvastatin, einem weit verbreiteten Statin-Medikament. Im Folgenden finden Sie eine detaillierte Analyse seiner einzigartigen Anwendungen in verschiedenen wissenschaftlichen Forschungsbereichen.
Synthese von Atorvastatin-Calcium: This compound dient als entscheidender Zwischenstoff bei der Synthese von Atorvastatin-Calcium, dem Wirkstoff des meistverkauften Antihyperlipidämie-Medikaments Atorvastatin {svg_1}. Die Lactonform kann durch Hydrolyse und Salzbildung in das endgültige Arzneistoffmolekül umgewandelt werden, was ein bedeutender Forschungsbereich für die Entwicklung effizienterer Synthesemethoden ist.
Mechanochemische Synthese: Die Verbindung wurde bei der mechanochemischen Synthese unter Bedingungen der Hochgeschwindigkeits-Schwingmahlung eingesetzt {svg_2}. Diese Methode ist eine umweltfreundliche Alternative zu lösungsbasierten Reaktionen und ermöglicht lösungsmittelfreie chemische Prozesse, was ein wachsendes Interesse in der grünen Chemie darstellt.
Pleiotrope Effekte in der Krankheitstherapie: Die Forschung hat die Rolle von Lacton- und Säureformen von Statinen, einschließlich this compound, bei den pleiotropen Effekten von Statinen untersucht {svg_3}. Diese Effekte sind bei verschiedenen Krankheiten von Vorteil, von der Krebstherapie über Alzheimer bis hin zur Prävention von COVID-19-Infektionen.
Statinaufnahme und -stoffwechsel: Die zeitgenössische Verwendung sowohl von Säure- als auch von Lactonformen von Statinen in wissenschaftlichen Studien trägt zu einem besseren Verständnis der Mechanismen hinter der Statinaufnahme, dem Stoffwechsel und dem Auftreten von pleiotropen Effekten bei {svg_4}.
Nanomechanische Eigenschaften von Lipiddoppelschichten: Es wurde gezeigt, dass this compound die nanomechanischen Eigenschaften von unterstützten Lipiddoppelschichten verändert {svg_5}. Die Lacton- und Säureformen interagieren unterschiedlich mit der Phospholipid-Doppelschicht und beeinflussen, wie tief sie in die Membran eindringen und wie stark die induzierten Veränderungen sind.
Hemmung der HMG-CoA-Reduktase: Die Verbindung spielt eine Rolle bei der Hemmung der HMG-CoA-Reduktase, einem Enzym, das an der Biosynthese von Cholesterin beteiligt ist {svg_6}. Dies ist ein wichtiges Ziel für die Reduzierung des Cholesterinspiegels und steht im Mittelpunkt der Forschung zu Herz-Kreislauf-Erkrankungen.
Atropisomere Merkmale im Wirkstoffdesign: This compound wurde bei der Totalsynthese eines Lacton-Atorvastatin-Prodrugs mit atropisomeren Merkmalen verwendet {svg_7}. Dieser Forschungsbereich konzentriert sich auf die Entwicklung von Medikamenten mit spezifischen räumlichen Anordnungen, die ihre pharmakologischen Eigenschaften beeinflussen können.
Entwicklung von Methoden der Grünen Chemie: Die Verwendung der Verbindung bei der Hochgeschwindigkeits-Schwingmahlung und anderen lösungsmittelfreien Synthesemethoden ist entscheidend für die Weiterentwicklung der Grünen Chemie. Sie steht für eine Verlagerung hin zu nachhaltigeren und umweltbewussteren chemischen Prozessen {svg_8}.
Wirkmechanismus
Target of Action
Atorvastatin Dehydro Lactone primarily targets the enzyme HMG-CoA reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . By inhibiting this enzyme, Atorvastatin reduces the endogenous production of cholesterol in the liver .
Mode of Action
Atorvastatin is a competitive inhibitor of HMG-CoA reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate . This inhibition decreases the production of cholesterol and other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) .
Biochemical Pathways
The primary biochemical pathway affected by Atorvastatin is the mevalonate pathway . This pathway is responsible for the production of cholesterol and other important biomolecules. By inhibiting HMG-CoA reductase, Atorvastatin reduces the production of mevalonate, leading to a decrease in cholesterol synthesis . This results in a reduction in LDL cholesterol levels, which is beneficial for patients with hypercholesterolemia .
Pharmacokinetics
Atorvastatin is extensively metabolized in both the gut and liver by oxidation, lactonisation, and glucuronidation . The metabolites are eliminated by biliary secretion and direct secretion from blood to the intestine . The main metabolite, 2-OH-atorvastatin, is pharmacologically active and significantly contributes to the inhibitory activity on HMG–CoA reductase .
Result of Action
The primary result of Atorvastatin’s action is a reduction in LDL cholesterol levels . This leads to a decrease in the risk of cardiovascular disease, including myocardial infarction and stroke . Additionally, some evidence has shown that statin use leads to a relative reduction in the number of major cardiovascular events .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Atorvastatin. For example, the pH can affect the stability of Atorvastatin, with the lactone form being less stable under both mildly acidic and basic conditions . Additionally, genetic polymorphisms can influence the pharmacokinetics of Atorvastatin, potentially affecting its efficacy and risk of side effects .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Atorvastatin Dehydro Lactone interacts with various enzymes and proteins. It is a substrate for cytochrome P450 (CYP) 3A4, which is responsible for its metabolism . It also interacts with organic anion-transporting polypeptides (OATPs), which facilitate its cellular uptake .
Cellular Effects
Atorvastatin Dehydro Lactone influences various cellular processes. It is known to affect cell function by influencing cell signaling pathways and gene expression . It also impacts cellular metabolism, particularly cholesterol biosynthesis .
Molecular Mechanism
Atorvastatin Dehydro Lactone exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . Its active form is involved in the inhibition of HMG-CoA reductase, a key enzyme in cholesterol synthesis .
Temporal Effects in Laboratory Settings
The effects of Atorvastatin Dehydro Lactone change over time in laboratory settings. It undergoes pH-dependent hydroxy acid–lactone interconversion . Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Atorvastatin Dehydro Lactone vary with different dosages in animal models . High doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
Atorvastatin Dehydro Lactone is involved in several metabolic pathways. It interacts with enzymes such as CYP3A4 and transport proteins like OATPs . It also affects metabolic flux and metabolite levels .
Transport and Distribution
Atorvastatin Dehydro Lactone is transported and distributed within cells and tissues. It interacts with transporters like OATPs for cellular uptake . Its localization or accumulation can be influenced by these interactions .
Subcellular Localization
Given its role in cholesterol synthesis, it is likely to be found in areas of the cell where this process occurs, such as the endoplasmic reticulum .
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-1-[2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31FN2O3/c1-22(2)31-30(33(38)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27-14-9-15-28(37)39-27/h3-13,15-19,22,27H,14,20-21H2,1-2H3,(H,35,38)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIXAUAZYJKKST-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC=CC(=O)O2)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2CC=CC(=O)O2)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




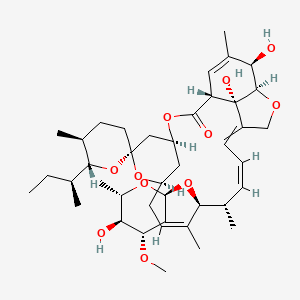


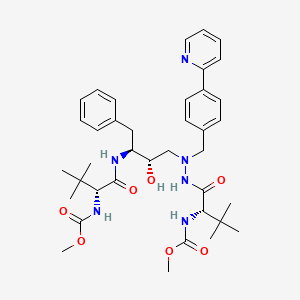
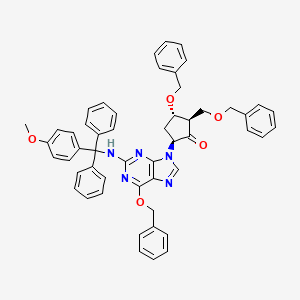

![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1S,3S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B601533.png)

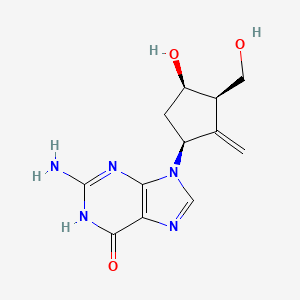
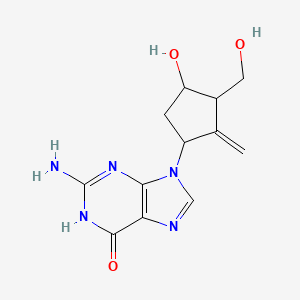
![2-Amino-9-{(1S,3R,4S)-3-[(benzyloxy)methyl]-4-[dimethyl(phenyl)silyl]-2-methylidenecyclopentyl}-9H-purin-6(1H)-one](/img/structure/B601538.png)
